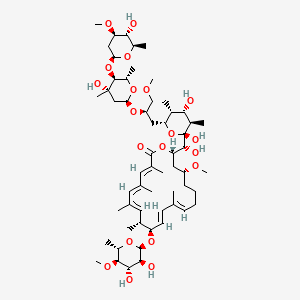

Apoptolidin B

Description

Properties

Molecular Formula |

C58H96O20 |

|---|---|

Molecular Weight |

1113.4 g/mol |

IUPAC Name |

(3E,5E,7E,9R,10R,11E,13E,18R,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one |

InChI |

InChI=1S/C58H96O20/c1-30-18-16-17-19-40(68-13)25-45(75-55(64)34(5)24-32(3)22-31(2)23-33(4)42(21-20-30)76-56-51(62)50(61)52(70-15)38(9)73-56)53(63)58(66)36(7)48(59)35(6)43(78-58)26-41(29-67-12)74-47-28-57(11,65)54(39(10)72-47)77-46-27-44(69-14)49(60)37(8)71-46/h18,20-24,33,35-54,56,59-63,65-66H,16-17,19,25-29H2,1-15H3/b21-20+,30-18+,31-23+,32-22+,34-24+/t33-,35+,36-,37-,38+,39+,40-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1 |

InChI Key |

CBFPSWROKQDVMQ-HETPTNIESA-N |

Isomeric SMILES |

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H](CCC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(CCCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C |

Synonyms |

apoptolidin B |

Origin of Product |

United States |

Elucidation of the Apoptolidin B Biosynthetic Pathway

Genomic and Genetic Investigations of Nocardiopsis sp. FU40

To unravel the genetic underpinnings of apoptolidin (B62325) production, the complete genome of Nocardiopsis sp. FU40 was sequenced. nih.gov This genomic exploration led to the identification of a significant region dedicated to the synthesis of this complex molecule.

Identification of the Apoptolidin Biosynthetic Gene Cluster (BGC)

A 116-kilobase (kb) region within the Nocardiopsis sp. FU40 genome was identified as the putative apoptolidin biosynthetic gene cluster (BGC). nih.govnih.gov This cluster, designated as the 'apo' gene cluster, contains approximately 39 open reading frames (ORFs). nih.gov The identification was guided by the prediction of a large Type I polyketide synthase (PKS) system, which is characteristic of the biosynthesis of macrolides like apoptolidin. nih.govfrontiersin.org The gene cluster was cloned into overlapping cosmids and its function was validated through targeted gene disruption experiments. nih.govnih.gov

Characterization of Type I Polyketide Synthase (PKS) Genes (e.g., ApoS1-ApoS8)

The core of the apoptolidin BGC is a massive Type I polyketide synthase (PKS) system, encoded by nine PKS genes, from ApoS1 to ApoS8. nih.gov This system is comprised of 13 homologating modules responsible for the step-by-step assembly of the polyketide backbone of apoptolidin. nih.govnih.gov Type I PKS systems are large, multifunctional enzymes where each module is responsible for one cycle of chain elongation, and the domains within each module determine the specific chemical transformations. plos.org

The organization of the PKS genes and the domain structure within each module were analyzed to predict their roles in constructing the apoptolidin core. nih.gov ApoS1 is proposed to contain the initiating module, which is unique in that it appears to involve the transfer from a methoxymalonyl-acyl carrier protein (ACP) loading module. nih.govnih.gov This initiation mechanism is considered unprecedented. nih.gov Gene disruption experiments targeting ApoS8 confirmed its essential role in apoptolidin biosynthesis. nih.gov

Table 1: Key PKS Genes in the Apoptolidin BGC

| Gene | Proposed Function |

| ApoS1 | Contains the initiating module for polyketide synthesis. nih.gov |

| ApoS2 | Part of the multienzyme complex for polyketide chain elongation. |

| ApoS3 | Part of the multienzyme complex for polyketide chain elongation. |

| ApoS4 | Part of the multienzyme complex for polyketide chain elongation. |

| ApoS5 | Part of the multienzyme complex for polyketide chain elongation. |

| ApoS6 | Part of the multienzyme complex for polyketide chain elongation. |

| ApoS7 | Part of the multienzyme complex for polyketide chain elongation. |

| ApoS8 | Essential for the completion of the polyketide chain; its disruption halts production. nih.gov |

Analysis of Ancillary Biosynthetic Genes (e.g., glycosyltransferases, oxidases, P450s)

Beyond the core PKS genes, the apoptolidin BGC houses a suite of ancillary genes crucial for tailoring the polyketide backbone into the final, biologically active molecule. These include genes encoding for oxidases, cytochrome P450 enzymes, and glycosyltransferases. nih.gov

Oxidases and P450s: The oxidation pattern of the apoptolidin backbone, particularly at positions C16 and C20, suggested the involvement of post-PKS oxygenation reactions. nih.gov The gene cluster contains several candidates for these reactions, including ApoP, a cytochrome P450 monooxygenase, and ApoD1-3, a three-component Rieske non-heme iron oxygenase. nih.gov Targeted disruption of the ApoP gene resulted in the cessation of apoptolidin A production, confirming its role in hydroxylation. nih.gov

Glycosyltransferases: The apoptolidin structure is adorned with sugar moieties that are critical for its selective cytotoxicity. nih.govvanderbilt.edu The gene cluster contains three putative glycosyltransferase genes. nih.gov Two are located at the flank of the cluster, near a cassette of genes predicted to be involved in the biosynthesis of the deoxysugar precursors, NDP-l-olivomycose and NDP-d-oleandrose. nih.gov The third glycosyltransferase is situated within the PKS-encoding region. nih.gov These enzymes are responsible for attaching the sugar units to the macrolide core. nih.gov

Proposed Mechanism of Biosynthesis

Based on the genomic data and functional studies, a detailed mechanism for the biosynthesis of Apoptolidin B has been proposed.

Polyketide Backbone Assembly

The assembly of the 20/21-membered polyketide core of apoptolidin is a highly orchestrated process catalyzed by the Type I PKS machinery. nih.gov The process begins with an unusual initiation step involving a methoxymalonyl-ACP loading module. nih.govnih.gov Following initiation, the polyketide chain is elongated through 13 successive condensation reactions, each catalyzed by a specific PKS module. nih.gov Each module incorporates a specific extender unit, either malonyl-CoA or methylmalonyl-CoA, and performs a defined set of reductive modifications (ketoreduction, dehydration, and enoylreduction) to shape the growing chain. mdpi.com The linear sequence of modules dictates the final structure of the polyketide backbone. nih.gov

Post-PKS Modifications (e.g., hydroxylation, glycosylation)

After the fully assembled polyketide chain is released from the PKS, it undergoes a series of crucial tailoring reactions to yield the mature this compound molecule. nih.govsciepublish.com

Hydroxylation: The polyketide core is oxidized at specific positions. The cytochrome P450 enzyme, ApoP, is responsible for at least one of these hydroxylation events, likely at C16 or C20. nih.gov

Glycosylation: The attachment of sugar residues is a critical final step. The C27 hydroxyl group is decorated with a disaccharide composed of L-olivomycose and D-oleandrose, while the C9 hydroxyl is appended with a monosaccharide. nih.gov This process is catalyzed by the dedicated glycosyltransferases encoded within the BGC. nih.gov The sugar moieties have been shown to be essential for the potent and selective cytotoxic activity of the apoptolidins. nih.gov

Table 2: Key Ancillary Genes and Their Functions

| Gene/Enzyme | Type | Proposed Function in this compound Biosynthesis |

| ApoP | Cytochrome P450 | Post-PKS hydroxylation of the polyketide backbone at C16 or C20. nih.gov |

| ApoD1-3 | Rieske Oxygenase | Potential C-H bond oxidation on the polyketide core. nih.gov |

| Glycosyltransferases | Transferase | Attachment of deoxysugar moieties to the aglycone at positions C9 and C27. nih.gov |

| Deoxysugar Biosynthesis Genes | Various Enzymes | Synthesis of the activated sugar precursors (NDP-L-olivomycose and NDP-D-oleandrose) for glycosylation. nih.gov |

Biosynthetic Engineering Approaches for Analog Generation

Biosynthetic engineering has emerged as a powerful tool for generating novel analogs of complex natural products like the apoptolidins. By manipulating the genetic blueprint of the producing organism, Nocardiopsis sp., researchers can create variants with altered structures and potentially improved therapeutic properties. These approaches leverage the organism's innate enzymatic machinery to perform complex chemical transformations that are often difficult to achieve through traditional synthetic chemistry.

Targeted Gene Deletions (e.g., ApoGT2 for deglycosylated analogues)

Targeted gene deletion, or gene knockout, is a precise genetic engineering technique used to inactivate a specific gene to study its function and generate novel metabolites. wikipedia.org This approach has been successfully applied to the apoptolidin biosynthetic gene cluster to create deglycosylated analogs. nih.gov

The apoptolidin gene cluster contains several genes encoding glycosyltransferases (GTs), which are enzymes responsible for attaching sugar moieties to the macrolide core (aglycone). nih.gov The sugar units are crucial for the biological activity of apoptolidins, as the complete removal of these sugars to yield the aglycone, apoptolidinone, results in a loss of cytotoxicity. researchgate.netresearchgate.net

In a notable example of this strategy, researchers identified three putative glycosyltransferase genes in the apoptolidin cluster: ApoGT1, ApoGT2, and ApoGT3. nih.gov Through targeted gene deletion via double crossover homologous recombination, they created a mutant strain of Nocardiopsis sp. lacking a functional ApoGT2 gene. Fermentation of this engineered strain resulted in the production of a new analog, named Apoptolidin H. nih.gov

Research Findings:

Structural Modification: Apoptolidin H is a glycovariant of Apoptolidin A that lacks the terminal disaccharide at the C27 position of the macrolide. nih.gov This confirmed the role of the ApoGT2 enzyme in attaching this specific sugar group.

Biological Activity: Despite the removal of the disaccharide, Apoptolidin H retained significant biological activity, displaying sub-micromolar cytotoxicity against H292 lung carcinoma cells. nih.gov This finding underscores the importance of the remaining C9 monosaccharide for bioactivity and suggests that the C27 sugar chain can be modified or removed while retaining a degree of potency.

Production Yield: The engineered Nocardiopsis strain was capable of producing Apoptolidin H at yields of 50–100 mg per liter of fermentation broth, demonstrating the viability of this method for generating substantial quantities of novel analogs for further study. nih.gov

This targeted gene deletion approach not only helps to elucidate the function of specific biosynthetic genes but also provides a direct route to new analogs with potentially different pharmacological profiles.

Mutasynthesis Strategies

Mutasynthesis is a biosynthetic engineering technique that combines chemical synthesis with microbial fermentation to produce novel analogs of a natural product. researchgate.netnih.gov The core principle of mutasynthesis involves genetically blocking the biosynthesis of a key precursor, typically the aglycone, in the producing organism. This engineered mutant is then fed synthetic, structurally modified versions of that precursor, which the organism's remaining enzymatic machinery processes to generate a new "unnatural" natural product. nih.gov

This strategy is particularly useful for the apoptolidin family, as it allows for the introduction of modifications to the macrolide core that would be difficult to achieve through simple gene deletion. The process circumvents the competitive interference from the endogenous aglycone, allowing the cell's glycosylating enzymes to act on the supplied synthetic aglycone. nih.gov

While creating a stable mutant with a completely knocked-out polyketide synthase (PKS) for apoptolidin has been a goal, a related "chemical knockdown" approach has demonstrated the feasibility of this strategy. researchgate.netnih.gov In this method, a chemical inhibitor is used to block the PKS pathway temporarily.

Research Findings:

Chemical Knockdown: Researchers have used cerulenin, a known PKS inhibitor, to block the production of the natural apoptolidinone aglycone in whole-cell cultures of Nocardiopsis sp. nih.gov

Precursor Feeding: The chemically-inhibited culture was then fed a synthetic aglycone, 6-normethylapoptolidinone A (apoptolidinone D). nih.gov

Generation of a Novel Analog: The cellular machinery of Nocardiopsis sp. successfully recognized and glycosylated the synthetic precursor, leading to the production of an unnatural disaccharide derivative of Apoptolidin D. nih.gov This experiment successfully demonstrated that the glycosylation enzymes of the apoptolidin pathway are capable of processing synthetic aglycones, a key requirement for successful mutasynthesis.

Mutasynthesis and related precursor-directed biosynthesis methods provide a powerful and flexible platform for diversifying the apoptolidin structure, offering a route to analogs with novel functionalities by altering the core macrolactone scaffold. researchgate.netresearchgate.net

Chemical Synthesis and Analog Generation

Total Synthesis Strategies of Apoptolidin (B62325) and its Analogues

The total synthesis of apoptolidin and its analogues has been approached by several research groups, each employing unique strategies to tackle its structural complexity. princeton.edunpatlas.org These syntheses are often convergent, involving the preparation of several key fragments that are later coupled to construct the final molecule. nih.govlookchem.com This approach allows for flexibility and efficiency in the synthesis. pitt.edu

A common feature in the various total syntheses of apoptolidin is the strategic disconnection of the molecule into smaller, more manageable fragments. nih.govpitt.edu A prevalent retrosynthetic analysis involves disconnecting the macrocycle at the ester linkage, the C11-C12 bond, and the glycosidic linkages. acs.orgcornellpharmacology.org This leads to key building blocks corresponding to the C1-C11 polyene segment, the C12-C28 polypropionate backbone, and the individual saccharide units. nih.govacs.org

For instance, one strategy outlined the disconnection of apoptolidin into five key building blocks: three for the macrolide ring and two for the pendant saccharide units. nih.govcapes.gov.br Another approach divided the aglycone, apoptolidinone, into four fragments that could be coupled through a series of diastereoselective aldol (B89426) reactions, a Grubbs cross-metathesis, and an intramolecular Suzuki–Miyaura cross-coupling reaction. lookchem.com These varied disconnection strategies highlight the different ways chemists have approached the assembly of this complex natural product.

| Bond Disconnection | Resulting Fragments | Key Coupling Reactions | Reference |

|---|---|---|---|

| C1-O (Ester), C11-C12, Glycosidic bonds | C1-C11 polyene, C12-C28 polypropionate, Saccharide units | Macrolactonization, Stille/Suzuki Coupling, Glycosylation | acs.orgcornellpharmacology.org |

| C20-C21, C11-C12, C1-O (Ester) | Three macrolide fragments, Two saccharide units | Dithiane coupling, Stille coupling, Yamaguchi macrolactonization | nih.govacs.org |

| Multiple C-C bonds in aglycone | Four fragments of apoptolidinone | Aldol reactions, Grubbs cross-metathesis, Suzuki–Miyaura coupling | lookchem.com |

The construction of apoptolidin and its analogues has relied on a toolbox of powerful and reliable chemical reactions. These include methods for forming the large macrocyclic ring, coupling key carbon-carbon bonds, and attaching the complex sugar moieties.

The formation of the 20-membered macrocycle is a critical step in the total synthesis of apoptolidin. The Yamaguchi macrolactonization has been a widely employed and effective method for this transformation. acs.orgcornellpharmacology.orgnd.edu This reaction involves the formation of a mixed anhydride (B1165640) from the seco-acid precursor using 2,4,6-trichlorobenzoyl chloride, followed by an intramolecular cyclization promoted by a base such as 4-dimethylaminopyridine (B28879) (DMAP). cornellpharmacology.org The success of this reaction is often dependent on the conformation of the seco-acid, and it is typically performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Other macrolactonization strategies have also been explored, demonstrating the versatility of approaches to forming this challenging ring system. researchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, have been instrumental in connecting the key fragments of apoptolidin. acs.orgcornellpharmacology.orgnd.edu The Stille reaction typically involves the coupling of an organostannane (e.g., a vinylstannane) with an organohalide (e.g., a vinyl iodide) in the presence of a palladium catalyst. nih.gov This reaction has been used to form the crucial C11-C12 bond, linking the C1-C11 trienoate fragment with the C12-C28 polypropionate segment. acs.orgcornellpharmacology.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions can be critical to achieving high yields and avoiding side reactions, especially in the context of complex and sensitive substrates. researchgate.net While the Stille reaction has been a workhorse, other cross-coupling reactions like the Suzuki-Miyaura coupling have also been successfully implemented in the synthesis of apoptolidinone. lookchem.comresearchgate.net

The stereoselective installation of the three hexose (B10828440) sugars is a significant challenge in the total synthesis of apoptolidin. pitt.edunih.gov Various glycosylation methods have been employed, often requiring careful planning of protecting group strategies to differentiate the numerous hydroxyl groups. pitt.edursc.org The timing of the glycosylation steps, whether early or late in the synthesis, is a key strategic decision. researchgate.net

Strategies have included the use of glycosyl donors such as glycosyl sulfoxides (Kahne's glycosidation) and thioglycosides. pitt.educornellpharmacology.org The choice of glycosyl donor and acceptor, as well as the reaction conditions, dictates the stereochemical outcome of the glycosidic bond formation. acs.org For example, the synthesis of the disaccharide unit has been reported, highlighting the specific challenges associated with constructing these complex carbohydrate fragments. rsc.org In some approaches, the synthesis of the sugar residues themselves requires a significant number of steps. pitt.edu The development of efficient and stereoselective glycosylation methods remains a critical area of research for the synthesis of complex natural glycosides like apoptolidin. rsc.org

| Methodology | Description | Application in Apoptolidin Synthesis | Reference |

|---|---|---|---|

| Yamaguchi Macrolactonization | Formation of a macrocyclic ester from a hydroxy acid using 2,4,6-trichlorobenzoyl chloride and DMAP. | Closure of the 20-membered macrolide ring. | acs.orgcornellpharmacology.orgnd.edu |

| Stille Cross-Coupling | Palladium-catalyzed coupling of an organostannane with an organohalide. | Formation of the C11-C12 bond, linking key fragments. | acs.orgcornellpharmacology.orgnd.edu |

| Kahne's Glycosidation | Use of glycosyl sulfoxides as donors for stereoselective glycosidic bond formation. | Attachment of the saccharide units to the aglycone. | pitt.educornellpharmacology.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an organoboron compound with an organohalide. | Alternative to Stille coupling for C-C bond formation in apoptolidinone synthesis. | lookchem.comresearchgate.net |

The total synthesis of apoptolidin is fraught with challenges, primarily stemming from the molecule's inherent instability. nih.govlookchem.com Apoptolidin is known to be labile, and its complex structure contains numerous sensitive functional groups. nih.gov One of the most significant challenges is the propensity of apoptolidin to undergo an acyl migration from the C19 hydroxyl group to the C20 hydroxyl group, resulting in the formation of isoapoptolidin (B15209). lookchem.com This isomerization occurs under physiological pH and temperature and leads to a compound with significantly reduced biological activity. lookchem.comfigshare.com This lability complicates not only the final deprotection and purification steps but also the handling and biological evaluation of the synthetic material. nih.gov

Furthermore, the conjugated triene and diene systems within the macrolide are susceptible to decomposition under acidic, basic, or oxidizing conditions, as well as upon exposure to light. tohoku.ac.jp The stereoselective construction of the numerous stereocenters and the trisubstituted olefins also presents significant hurdles that require careful selection of reagents and reaction conditions to avoid epimerization or the formation of undesired geometric isomers. nd.edutohoku.ac.jp These challenges underscore the remarkable achievements of the research groups that have successfully navigated this complex synthetic landscape.

Challenges in Total Synthesis (e.g., lability, isomerization)

Isomerization to Isoapoptolidin

A notable characteristic of apoptolidin is its propensity to isomerize. Under basic conditions, such as treatment with methanolic triethylamine, apoptolidin B undergoes an intramolecular transesterification, leading to an equilibrium mixture with its isomer, isoapoptolidin. cellpathway.comacs.orgnih.gov This acyl migration occurs from the C19 to the C20 hydroxyl group, expanding the 20-membered macrolide ring into a 21-membered ring. figshare.comacs.orglookchem.com Studies have shown that this isomerization for this compound reaches an equilibrium mixture of approximately 6:4 (isoapoptolidin to this compound). nih.gov The rate to reach this equilibrium is about 10 hours, which is faster than that observed for apoptolidin A. nih.gov The formation of isoapoptolidin is significant as it is considerably less biologically active than the parent compound, which has implications for its therapeutic potential and requires careful handling during isolation and biological assays. figshare.comacs.org

Semisynthesis Approaches

Semisynthesis, which involves the chemical modification of the natural product isolated from fermentation, provides a valuable route to generate analogs for structure-activity relationship (SAR) studies.

Researchers have explored various derivatizations of the natural apoptolidin scaffold to probe the importance of its functional groups. One common approach is the acylation of the hydroxyl groups. For instance, peracetylation of crude apoptolidin under standard acylation conditions yields apoptolidin hexaacetate. cellpathway.com These derivatization studies have been instrumental in understanding the role of the hydroxyl groups in the molecule's bioactivity. Findings suggest that free hydroxyl groups are crucial for the binding of apoptolidin to its mitochondrial target, the F0F1-ATPase. cellpathway.com

Given the multiple hydroxyl groups present on the this compound molecule, their selective functionalization is a key challenge and a powerful strategy for developing analogs with tailored properties. A strategy involving progressive silyl (B83357) protection, derivatization, and deprotection has been devised to allow for the selective modification of seven of its eight hydroxyl groups. nih.govacs.org This approach has enabled the synthesis of a series of derivatives, and their subsequent evaluation for F0F1-ATPase inhibition has provided insights into the structural basis for apoptolidin's exceptional selectivity and activity. nih.govacs.org Electronic tuning of reagents has also emerged as a strategy to achieve site-selective functionalizations in complex molecules. scilit.comnih.gov

Synthetic Routes to this compound Analogues

The total synthesis of apoptolidin and its analogs is a formidable challenge that has been undertaken by several research groups. These synthetic efforts not only provide access to the natural product but also open avenues for creating novel analogs that are not accessible through semisynthesis.

To explore new avenues for enhancing or modifying the biological activity of apoptolidin, researchers have proposed the synthesis of "chimeric" analogues. figshare.com These novel structures would combine the macrocyclic core of apoptolidin with structural elements from other known ATPase inhibitors, such as concanamycin (B1236758) and bafilomycin. figshare.com The design of these chimeric molecules aims to achieve cross-affinity for both F0F1-ATPase and V-type ATPase, potentially leading to compounds with a broader or more potent inhibitory profile. figshare.com The synthesis of a 20-deoxy analogue of apoptolidinone has been pursued as a framework for creating these future chimeric structures. figshare.com

Photoaffinity Probes and Fluorescently Tagged Analogues

The development of chemical probes, such as photoaffinity probes and fluorescently tagged analogues, is a critical step in elucidating the mechanism of action and cellular targets of bioactive natural products. For the apoptolidin family of macrolides, such probes have been instrumental in identifying their molecular target. nih.govresearchgate.net These tools typically incorporate a photoreactive group (like a diazirine) for covalent cross-linking to target proteins and/or a fluorescent dye for visualization within cells. mdpi.comunimi.it

Research into the apoptolidin family has led to the successful synthesis of photoaffinity and fluorescent probes for Apoptolidin A and Apoptolidin H. nih.govresearchgate.netnih.gov In these studies, the C9 2-deoxyglucose moiety was identified as a suitable position for chemical modification, allowing the introduction of functional handles without a significant loss of cytotoxic activity. nih.govresearchgate.net These probes, including those with diazirine and alkyne functionalities, have been crucial in confirming that the F1 subcomplex of mitochondrial ATP synthase is the cellular target of the apoptolidins. nih.gov Furthermore, fluorescently tagged analogues, for instance using Cy-3 dye, have demonstrated the localization of these compounds within the mitochondria. nih.gov

However, a thorough review of the scientific literature reveals that while the synthesis and application of such probes are well-documented for Apoptolidin A and H, there are currently no published reports detailing the specific synthesis of photoaffinity probes or fluorescently tagged analogues of This compound .

While this compound has been noted for its potent antiproliferative activity, which is comparable to or even greater than that of Apoptolidin A in certain cancer cell lines, the development of dedicated chemical probes for this specific analogue has not yet been described in the literature. acs.orgresearchgate.net General statements in the literature indicate that efforts are ongoing to develop synthetic probes to investigate the cellular targets of the apoptolidin family as a whole. acs.org The established methodologies for creating probes of Apoptolidin A and H could theoretically be applied to this compound, but specific research findings, detailed synthetic procedures, and the biological evaluation of such this compound-derived probes are not available at this time.

Due to the absence of specific research data on photoaffinity probes and fluorescently tagged analogues of this compound, no data tables on their synthesis or biological activity can be presented.

Mechanism of Action at the Cellular and Molecular Level

Mitochondrial F0F1-ATP Synthase Inhibition

The primary molecular target for the apoptolidin (B62325) family of compounds has been identified as the mitochondrial F0F1-ATP synthase (also known as Complex V). princeton.edund.edupnas.orgresearchgate.net This enzyme is critical for cellular energy production. toku-e.com Initial investigations into the mechanism of apoptolidin were guided by structural similarities between its aglycone and that of oligomycin (B223565), a well-characterized inhibitor of F0F1-ATP synthase. princeton.edu This led to the confirmation that apoptolidin is a potent inhibitor of F0F1-ATPase activity. princeton.edunih.gov The inhibition of this enzyme is a key event that initiates the cascade of cellular effects leading to apoptosis. princeton.edund.edu

Specific Binding Site Elucidation (e.g., F1 subcomplex, ATP5B subunit)

Further research has refined the understanding of how apoptolidins interact with the ATP synthase complex. Unlike some other inhibitors that target the membrane-embedded F0 portion, apoptolidins bind to the soluble F1 subcomplex. toku-e.comfocusbiomolecules.comtoku-e.com Using photoaffinity probes and cryogenic electron microscopy (cryo-EM), the binding site for the apoptolidin family has been pinpointed to a pocket at the interface of the α and β subunits of the F1 domain, specifically the αDPβDP interface. focusbiomolecules.com

Quantitative proteomics identified ATP5B, the β subunit of ATP synthase, as the specific protein target. focusbiomolecules.com This binding site is distinct from that of other inhibitors and is located in a region that includes the α, β, and γ subunits. focusbiomolecules.com The interaction prevents the normal rotational catalysis of the enzyme, thereby halting ATP synthesis. focusbiomolecules.com This specific interaction with the F1 subcomplex is a defining characteristic of the apoptolidin family's mechanism.

| Feature | Description | Source(s) |

| Primary Target | Mitochondrial F0F1-ATP Synthase (Complex V) | princeton.edund.edupnas.orgresearchgate.net |

| Binding Subcomplex | F1 subcomplex | toku-e.comfocusbiomolecules.comtoku-e.com |

| Specific Subunit | ATP5B (β subunit) | focusbiomolecules.com |

| Binding Location | Interface of αDP, βDP, and γ subunits | focusbiomolecules.com |

Mechanistic Distinction from Other ATP Synthase Inhibitors (e.g., oligomycin)

The mechanism of Apoptolidin B and its family members is notably different from that of other classical F0F1-ATP synthase inhibitors like oligomycin. focusbiomolecules.com While both classes of compounds are macrolides and inhibit the same enzyme complex, they target different subunits. focusbiomolecules.commdpi.com

Oligomycin binds to the F0 subcomplex, which is embedded in the inner mitochondrial membrane, and functions by blocking the proton channel. focusbiomolecules.commdpi.com In contrast, apoptolidins bind to the catalytic F1 subcomplex. focusbiomolecules.com This distinction is significant and accounts for subtle differences in their biological activities and signaling effects. focusbiomolecules.com Studies have demonstrated that apoptolidin and oligomycin act via distinct mechanisms at different binding sites on the ATP synthase enzyme. focusbiomolecules.com

| Inhibitor | Target Subcomplex | Mechanism | Source(s) |

| Apoptolidin Family | F1 (soluble, catalytic core) | Binds to the α/β subunit interface, inhibiting catalytic activity. | focusbiomolecules.com |

| Oligomycin | F0 (membrane-embedded) | Blocks the proton channel, inhibiting proton translocation. | focusbiomolecules.commdpi.com |

Downstream Cellular Consequences of ATP Synthase Inhibition

Alterations in Cellular Bioenergetics and Oxidative Phosphorylation (OXPHOS)

The inhibition of F0F1-ATP synthase by apoptolidins directly disrupts cellular energy metabolism. By blocking the final step of oxidative phosphorylation (OXPHOS), the compounds prevent the synthesis of ATP from ADP and inorganic phosphate. researchgate.nettoku-e.com This leads to a rapid depletion of cellular ATP levels. nih.gov

This disruption of bioenergetics is particularly effective against cells that are highly dependent on OXPHOS for their energy needs. researchgate.nettoku-e.comaminer.org Cancer cells that exhibit metabolic flexibility and can switch to glycolysis (the Warburg effect) may show resistance. researchgate.net However, in cells reliant on mitochondrial respiration, the inhibition of ATP synthase creates a severe energy crisis, which is a primary trigger for subsequent cellular events. nih.govaminer.org

Modulation of Apoptotic Pathways

The ultimate consequence of F0F1-ATP synthase inhibition by apoptolidins is the induction of apoptosis, or programmed cell death. princeton.eduresearchgate.net The cellular stress caused by the collapse of mitochondrial bioenergetics initiates an intrinsic apoptotic pathway. princeton.eduresearchgate.net

Key findings supporting this include:

The cell-killing effect is dependent on the action of caspase-9, a critical initiator caspase in the mitochondrial apoptotic pathway. princeton.edu

The activity of apoptolidin is inhibited by the anti-apoptotic protein BCL-2, which functions to preserve mitochondrial integrity. princeton.eduresearchgate.net

Downstream executioner caspases, such as caspase-3 and -7, are activated, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and the dismantling of the cell. princeton.edu

In some cancer cell models, apoptolidin treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, further tilting the balance towards cell death.

The induction of apoptosis is a direct result of the compound's targeted action on mitochondria, making the apoptolidin family, including this compound, potent modulators of this fundamental cellular process. princeton.eduresearchgate.net

Activation of Caspase-Dependent Apoptosis

Apoptolidin-induced cell death is dependent on the activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis. researchgate.netprinceton.edu Caspases exist as inactive proenzymes and are activated in a cascade-like fashion in response to apoptotic stimuli. princeton.edunih.gov Apoptolidin's activity is specifically linked to the action of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. researchgate.net The activation of caspase-9 subsequently triggers a cascade of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govwikipedia.orgnih.gov One such substrate is PARP (poly (ADP-ribose) polymerase), which is completely cleaved in the presence of apoptolidin, signifying the execution phase of apoptosis. researchgate.net

Mitochondrial Mediated Apoptotic Pathway (Intrinsic Pathway)

The activation of caspase-9 by this compound points to the involvement of the mitochondrial, or intrinsic, pathway of apoptosis. researchgate.netwikipedia.org This pathway is initiated by intracellular stress signals and is centered around the permeabilization of the outer mitochondrial membrane. wikipedia.orgmdpi.comcreative-diagnostics.com This event leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. nih.govmdpi.com Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1) and pro-caspase-9, forming a multi-protein complex known as the apoptosome. wikipedia.orgmdpi.com Within the apoptosome, pro-caspase-9 is activated, which then proceeds to activate downstream executioner caspases, thereby committing the cell to apoptosis. wikipedia.orgnih.gov

Influence on Bcl-2 Family Proteins

The mitochondrial apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. wikipedia.orgslideshare.netnih.gov The balance between these opposing factions determines the fate of the cell. nih.gov Anti-apoptotic Bcl-2 proteins function to prevent mitochondrial outer membrane permeabilization, thereby inhibiting the release of cytochrome c. nih.govcreative-diagnostics.com Studies have shown that the apoptotic effects of apoptolidin can be inhibited by Bcl-2, indicating that this compound's mechanism of action is upstream of or sensitive to the regulatory control of the Bcl-2 family. researchgate.net This suggests that this compound either directly or indirectly modulates the activity of Bcl-2 family proteins to favor the pro-apoptotic members, leading to the initiation of the intrinsic apoptotic cascade.

Role of Metabolic Rewiring in Cellular Sensitivity

The sensitivity of cancer cells to this compound is intricately linked to their metabolic state, particularly their reliance on different energy production pathways.

Warburg Effect and Glycolytic Cells

Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen (aerobic glycolysis). imrpress.comwikipedia.orgnih.gov This metabolic phenotype is a hallmark of many tumors. imrpress.com Cells that can shift their ATP production to glycolysis have been found to be less sensitive to apoptolidin. researchgate.net This resistance stems from their ability to compensate for the inhibition of mitochondrial ATP synthesis, the primary target of apoptolidin, by relying on glycolysis for their energy needs. psu.edu

Sensitization Strategies (e.g., 2-deoxyglucose, oxamate)

The metabolic vulnerability of glycolytic cancer cells can be exploited to enhance their sensitivity to this compound. Strategies that inhibit glycolysis can sensitize resistant cells to the effects of apoptolidin.

2-deoxyglucose (2-DG): This glucose analog inhibits glycolysis by competing with glucose for the enzyme hexokinase, leading to the formation of a dead-end metabolite. pnas.org

Oxamate: This compound inhibits lactate (B86563) dehydrogenase (LDH), the enzyme that converts pyruvate (B1213749) to lactate, thereby disrupting a key step in anaerobic glycolysis. pnas.orgmdpi.com

By co-administering these glycolytic inhibitors with apoptolidin, both major pathways of ATP production—oxidative phosphorylation and glycolysis—are simultaneously compromised. psu.edu This dual inhibition leads to a significant increase in apoptosis in otherwise resistant cancer cell lines. psu.edupnas.org This chemosensitization effect has been demonstrated in various cell lines, including those derived from leukemias, melanomas, and colon, renal, central nervous system, and ovarian tumors. pnas.org

| Sensitization Agent | Mechanism of Action | Effect on Apoptolidin Sensitivity |

| 2-deoxyglucose | Inhibits hexokinase, blocking early glycolysis. pnas.org | Sensitizes glycolytic cancer cells to apoptolidin-induced apoptosis. researchgate.netpnas.org |

| Oxamate | Inhibits lactate dehydrogenase, disrupting anaerobic glycolysis. pnas.org | Increases apoptosis in apoptolidin-treated cancer cells. psu.edupnas.org |

Investigation of Secondary Biological Targets or Complex Modes of Action

While the primary target of apoptolidin is the mitochondrial F0F1-ATP synthase, some research suggests a more complex mechanism of action or the existence of secondary biological targets. echemi.comnih.govacs.org This hypothesis is supported by findings where potent inhibition of F0F1-ATPase by some apoptolidin analogs did not directly correlate with their antiproliferative activity. nih.govacs.org Furthermore, a deglycosylated derivative of apoptolidin showed significantly reduced cellular cytotoxicity despite retaining considerable activity against the mitochondrial ATPase, which could imply interference with a secondary target upon binding to the ATPase. cellpathway.com These observations suggest that the full spectrum of this compound's biological activity may not be solely attributable to its interaction with ATP synthase. Further research is needed to fully elucidate these potential secondary targets and complex modes of action. pitt.edu

Structure Activity Relationships Sar and Structural Determinants of Biological Activity

Impact of Macrolide Core Modifications on Activity

Several naturally occurring and synthetic variants highlight this tolerance:

Deoxygenation: Apoptolidin (B62325) B, which lacks the C16 hydroxyl group, and Apoptolidin C, which lacks the C20 hydroxyl group, both retain potent antiproliferative activity. In fact, Apoptolidin B exhibits even greater activity than the parent Apoptolidin A against H292 lung carcinoma cells. nih.govacs.orgacs.orgnih.gov

Demethylation: Apoptolidin D, which is missing a methyl group, also shows cytotoxicity in the submicromolar range. nih.govacs.org

Double Bond Isomerization: Apoptolidin G, an isomer with a geometric inversion of the C2-C3 double bond, maintains considerable cytotoxic activity. nih.govresearchgate.net

These findings indicate that the periphery of the macrolide core can be altered to a degree, providing opportunities for the development of new analogues. cellpathway.com

| Compound | Modification from Apoptolidin A | Growth Inhibition (GI50) against H292 Cells (nM) |

|---|---|---|

| Apoptolidin A | - | 32 |

| This compound | Lacks C16-OH | 7 ± 4 |

| Apoptolidin C | Lacks C20-OH | 24 |

| Apoptolidin D | Demethylated | 110 |

| Apoptolidin G | C2=C3 bond isomerization | 150 |

Data sourced from references acs.orgresearchgate.net.

Role of Glycosyl Moieties in Activity and Selectivity

In stark contrast to the tolerance for modifications on the macrolide core, the glycosyl moieties attached at C9 and C27 are critically important for the biological activity of apoptolidins. nih.govresearchgate.net SAR studies have consistently shown that the sugar units are essential for cellular cytotoxicity. nih.govresearchgate.net While the core macrolide is buried deep within its binding pocket on ATP synthase, the sugar groups form fewer, but seemingly critical, interactions with the protein. nih.gov

A key finding from SAR studies is the differential role of the sugar moieties in inhibiting the molecular target, F₀F₁-ATPase, versus exerting cytotoxic effects in a cellular context. There is a noted discrepancy between the in vitro activity (inhibition of isolated ATPase) and ex vivo activity (cellular cytotoxicity). nih.gov Semi-synthetic, deglycosylated derivatives of apoptolidin have been shown to retain considerable activity against the mitochondrial ATPase but exhibit greatly reduced cellular cytotoxicity. cellpathway.com

This suggests that while the sugar units may not be absolutely essential for binding to and inhibiting the enzyme itself, they are crucial for the compound to reach its target within the cell. researchgate.net The loss of the hydrophilic sugar moieties may interfere with cellular transport or localization to the mitochondria, thereby diminishing cellular activity despite the aglycone's retained ability to inhibit the isolated enzyme. researchgate.net

The critical role of the sugar units is most dramatically illustrated by the effects of their partial or complete removal.

Apoptolidinone: The complete removal of all three sugar units to yield the aglycone, known as Apoptolidinone, results in a near-total loss of cytotoxic activity. nih.gov Apoptolidinone A and D have been shown to be noncytotoxic against human lung cancer cells (H292), with EC₅₀ values reported to be greater than 10 μM. nih.govacs.orgresearchgate.net This demonstrates an absolute requirement of glycosylation for cellular activity. researchgate.net

| Compound | Glycosylation Status | Cellular Activity (EC50 or GI50) |

|---|---|---|

| Apoptolidin A | Fully glycosylated (trisaccharide) | < 50 nM |

| Apoptolidin H | Partially deglycosylated (lacks C27 disaccharide) | Sub-micromolar |

| Apoptolidinone A | Fully deglycosylated (aglycone) | > 10,000 nM (inactive) |

Data sourced from references nih.govacs.orgresearchgate.netresearchgate.net.

Influence of Hydroxyl Groups and other Functionalities

Investigations into the functionalization of the numerous hydroxyl groups on the apoptolidin scaffold have revealed a surprising insensitivity of ATPase inhibitory activity to such modifications. acs.org A study involving the selective functionalization of seven of Apoptolidin A's eight hydroxyl groups found that these modifications did not substantially affect activity in an F₀F₁-ATPase inhibition assay. nih.gov

For instance, derivatization of the hydroxyl groups at C-20 or C-21 resulted in only a modest, approximately four-fold decrease in ATPase inhibition. nih.gov This suggests that these hydroxyl groups may not be involved in critical hydrogen-bonding interactions with the enzyme target, or that their primary role is structural. acs.org This apparent tolerance to a wide variety of structural changes at the hydroxyl positions is an unusual feature for a potent natural product. nih.gov

| Compound/Derivative | Modification | ATPase Inhibition (IC50, µM) |

|---|---|---|

| Apoptolidin A | - | 0.7 |

| C2'-OBz | Benzoylation at C2' | 0.3 |

| C3'''-OAc | Acetylation at C3''' | 0.4 |

| C20-OAc | Acetylation at C20 | 1.1 |

| C20-OMe | Methylation at C20 | 2.8 |

| C21-OMe | Methylation at C21 | 2.3 |

Data sourced from reference nih.gov.

Stereochemical Considerations and Isomerization Effects

Stereochemistry plays a pivotal role in the biological activity of complex natural products, and apoptolidin is no exception. mdpi.com The specific three-dimensional arrangement of its macrolide core and substituents is crucial for its interaction with its biological target. This is clearly demonstrated by the significant loss of activity upon isomerization.

Apoptolidin has been found to be labile, readily undergoing a base-induced acyl migration from the C19 hydroxyl to the C20 hydroxyl group. acs.org This rearrangement converts the 20-membered macrolide into a 21-membered ring isomer known as isoapoptolidin (B15209) . acs.orgfigshare.com This isomerization occurs under biologically relevant conditions and significantly alters the conformation of the macrocycle core. researchgate.netnih.gov The resulting isoapoptolidin is over 10 to 24-fold less potent at inhibiting F₀F₁-ATPase compared to apoptolidin. researchgate.netresearchgate.netnih.gov This dramatic decrease in activity underscores the importance of the native 20-membered ring structure for optimal target binding. figshare.com

In a different type of isomerization, light can induce the inversion of the C2-C3 double bond geometry in Apoptolidin A to form Apoptolidin G . researchgate.net Unlike the acyl migration that forms isoapoptolidin, this geometric isomerization is less detrimental to the compound's activity. While Apoptolidin G is less potent than Apoptolidin A, it retains a significant level of cytotoxicity, with a reported EC₅₀ of 150 nM against H292 cells, compared to less than 50 nM for Apoptolidin A. researchgate.net This indicates that while the trans geometry of the C2-C3 double bond is preferred for maximal activity, the cis isomer can still be accommodated within the target's binding site to a reasonable extent.

Preclinical Biological Evaluation

In Vitro Studies in Cell Lines

Apoptolidin (B62325) B is a naturally occurring macrolide and a member of the apoptolidin family, which is known for selective cytotoxicity toward transformed cells. nih.govnih.gov In vitro studies have been crucial in characterizing its biological activity profile.

The apoptolidin family of compounds is distinguished by its ability to selectively induce cell death in oncogene-transformed cells while sparing their untransformed counterparts. vumc.orgnih.gov This selective cytotoxicity is a hallmark of the compound class and the basis for its initial discovery.

The parent compound, Apoptolidin A, was originally discovered and named for its ability to selectively induce apoptosis in E1A-transformed rat glial cells at nanomolar concentrations, while showing no cytotoxicity against normal rat glial cells even at high concentrations. nih.govresearchgate.netcore.ac.uk This discovery highlighted the potential of the apoptolidin scaffold to target cellular changes associated with oncogenic transformation. While Apoptolidin B is a closely related natural analog, specific studies detailing its cytotoxic profile in E1A-transformed rat glial cells are not as extensively documented as for Apoptolidin A.

This compound has demonstrated potent antiproliferative activity against the H292 human lung carcinoma cell line. nih.govnih.gov In comparative studies, this compound was found to be the most active among several natural congeners, including Apoptolidin A and Apoptolidin C. nih.gov Research indicates that this compound exhibits a growth inhibition (GI₅₀) value of 7 ± 4 nM in H292 cells. nih.gov This potency is notably greater than that of Apoptolidin A (GI₅₀ = 32 nM) and Apoptolidin C (GI₅₀ = 24 nM) in the same assay, suggesting that subtle structural differences, such as the lack of a hydroxyl group at C-16 in this compound, may enhance its cytotoxic activity in this cell line. nih.govnih.gov

| Compound | GI₅₀ (nM) |

|---|---|

| Apoptolidin A | 32 |

| This compound | 7 |

| Apoptolidin C | 24 |

| Apoptolidin D | 110 |

The MV-4-11 acute myeloid leukemia (AML) cell line has been identified as highly sensitive to compounds from the apoptolidin family. nih.govresearchgate.net Extensive research into the mechanism of action for this class of molecules has utilized MV-4-11 as a primary model system. nih.gov These studies have focused on compounds like Apoptolidin A and the related glycomacrolide Ammocidin A, confirming their low nanomolar cytotoxicity and ability to inhibit mitochondrial ATP synthase. nih.govresearchgate.net However, specific cytotoxic data (e.g., IC₅₀ or GI₅₀ values) for this compound in the MV-4-11 cell line are not prominently available in the reviewed literature.

The National Cancer Institute's 60-cell line panel (NCI-60) is a comprehensive drug screening tool that assesses the cytotoxic and cytostatic effects of compounds against 60 different human cancer cell lines from nine tissue types. nih.govwikipedia.org When the parent compound, Apoptolidin A, was evaluated in the NCI-60 screen, it was identified as one of the most selective cytotoxic agents tested, ranking in the top 0.1%. nih.govnih.gov The unique pattern of activity in the screen provided early clues to its mechanism of action by correlating with other known inhibitors of mitochondrial F₀F₁-ATP synthase. core.ac.ukacs.org There is no publicly available data to indicate that this compound has been evaluated in the NCI-60 screening program.

Apoptosis, or programmed cell death, is a key mechanism through which cytotoxic cancer therapies function. sigmaaldrich.com The name "apoptolidin" itself refers to the ability of this compound class to induce apoptosis. researchgate.net Cell-based assays are essential for confirming that cell death occurs via this controlled pathway rather than necrosis. Studies on the apoptolidin family, primarily focusing on Apoptolidin A, have confirmed its pro-apoptotic activity through several methods. core.ac.ukcellpathway.com

Common assays used to detect apoptosis include:

Annexin V Staining: In the early stages of apoptosis, the phospholipid phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS, and when labeled with a fluorescent tag, it can identify early apoptotic cells via flow cytometry or fluorescence microscopy. bio-rad-antibodies.comreactionbiology.com

Caspase Activity Assays: Apoptosis is executed by a cascade of cysteine proteases called caspases. Assays can measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7). sigmaaldrich.comthermofisher.com Studies on Apoptolidin A demonstrated that its cytotoxic effects are dependent on the action of caspase-9. core.ac.ukcellpathway.com

TUNEL Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini, allowing for the identification of late-stage apoptotic cells. sigmaaldrich.com

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair that is cleaved and inactivated by caspase-3 during apoptosis. Detecting this cleavage by Western blot is a reliable indicator of apoptotic activity. cellpathway.com Research showed that Apoptolidin A treatment led to complete PARP cleavage in a mouse lymphoma cell line. core.ac.uk

While this compound has been established as a potent cytotoxic agent, detailed mechanistic studies employing these specific cell-based assays to formally characterize its apoptosis-inducing profile are not as prevalent as those for Apoptolidin A. nih.gov

Comparative Studies with Other ATP Synthase Inhibitors

Apoptolidin and its analogs have been the subject of comparative studies to elucidate their mechanism of action relative to other known inhibitors of mitochondrial ATP synthase. These studies have revealed a distinct mechanism for the apoptolidin family.

While classical ATP synthase inhibitors like oligomycin (B223565) target the F₀ portion of the enzyme, studies have shown that apoptolidin and the related glycomacrolide ammocidin bind to the F₁ subcomplex. nih.gov This fundamental difference in binding sites suggests a distinct mode of inhibition. Competition experiments using photoaffinity probes of Apoptolidin A demonstrated that oligomycin did not compete for the same binding site, confirming that their targets are different. nih.gov While both apoptolidin and oligomycin are macrolides and were initially noted for structural similarities in their aglycone portions, their biochemical mechanisms diverge significantly. nih.govresearchgate.net

Apoptolidin and ammocidin represent the first identified bacterial compounds to target the F₁ subcomplex of ATP synthase. nih.gov In contrast, previously known F₁ inhibitors are of fungal origin, and other bacterial ATP synthase inhibitors like oligomycin target the F₀ region. nih.gov Cryogenic electron microscopy (cryo-EM) has revealed a novel, shared mode of inhibition for apoptolidin and ammocidin at a unique binding site on the F₁ subcomplex. nih.govnih.gov This binding forces an outward movement of the β-subunit (βDP), causing it to adopt a more "open" conformation. nih.gov

Further comparisons with inhibitors that bind to the β subunit of the F₁ complex, such as aurovertin (B1171891) and citreoviridin (B190807), indicate different binding locations. nih.gov For instance, aurovertin and citreoviridin bind to distinct sites on the β subunit, and apoptolidin's interaction site is separate from these as well. nih.govnih.gov The binding of apoptolidin can also be prevented by the inhibitory factor 1 (IF₁), which binds to the F₁ subcomplex under certain cellular conditions. nih.gov

| Inhibitor | Binding Site on ATP Synthase | Reported Mechanism of Action |

|---|---|---|

| Apoptolidin Family (e.g., Apoptolidin A, Ammocidin A) | F₁ Subcomplex | Binds to a novel site, forcing the βDP subunit into a more "open" conformation. nih.gov |

| Oligomycin | F₀ Subcomplex (c-subunit) | Blocks proton translocation through the F₀ channel. nih.govnih.gov |

| Aurovertin | F₁ Subcomplex (β-subunit) | Acts as an uncompetitive inhibitor of ATPase activity. nih.gov |

| Citreoviridin | F₁ Subcomplex (β-subunit, different site from aurovertin) | Inhibits ATPase activity. nih.govasm.org |

In Vivo Studies (Animal Models)

The in vivo antileukemic efficacy of the apoptolidin family has been evaluated using Ammocidin A, a closely related natural product. nih.gov These studies have demonstrated the potential of this compound class to suppress cancer progression in animal models.

In a systemic murine xenograft model utilizing NSGS mice engrafted with MV-4-11 human leukemia cells, Ammocidin A was tested as a monotherapy. nih.gov The study found that Ammocidin A was effective at suppressing the progression of leukemia in this in vivo model. nih.govnih.gov This provides the first in vivo evidence of efficacy for the apoptolidin class of compounds, establishing a potential path for addressing cancers that are dependent on oxidative phosphorylation. nih.govresearchgate.net

| Compound | Animal Model | Cell Line | Observed Outcome |

|---|---|---|---|

| Ammocidin A | Systemic Murine NSGS Xenograft | MV-4-11 (Human Leukemia) | Suppression of leukemia progression. nih.govnih.gov |

Preclinical pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate. proventainternational.comscholarsresearchlibrary.com Such assessments help predict the compound's behavior in humans and determine if it can reach its target in the necessary concentration. proventainternational.com

For the apoptolidin family, preliminary pharmacokinetic assessments have been conducted on Ammocidin A. nih.gov These non-GLP (Good Laboratory Practice) studies confirmed that Ammocidin A is bioavailable in the blood following intraperitoneal injection in NSGS mice. nih.gov This confirmation of bioavailability was a crucial step, demonstrating that the compound can be absorbed into the systemic circulation to potentially reach its therapeutic target. nih.gov

| Compound | Study Type | Animal Model | Key Finding |

|---|---|---|---|

| Ammocidin A | Preliminary Pharmacokinetics (PK) | NSGS Mice | Demonstrated bioavailability in blood after intraperitoneal administration. nih.gov |

Advanced Research Methodologies

Chemical Proteomics and Photoaffinity Labeling

Chemical proteomics, particularly when combined with photoaffinity labeling, has been a cornerstone in identifying the cellular targets of Apoptolidin (B62325) B. researchgate.netescholarship.org This approach utilizes chemically modified versions of the natural product to covalently link to its binding partners upon photoactivation, allowing for their subsequent isolation and identification. researchgate.netenamine.netnih.gov

The design and synthesis of effective photoaffinity probes are critical for the success of chemical proteomics experiments. For Apoptolidin B, researchers have developed probes that incorporate a photoreactive group and a reporter tag for enrichment and visualization. nih.govrsc.org

A key strategy involved modifying the C9 2-deoxyglucose moiety of Apoptolidin A, as previous studies indicated that this position could be altered without losing the compound's potent cytotoxicity. nih.govresearchgate.net A notable example is Apoptolidin A-PA (Apop A-PA), which features a diazirine group for UV-A light-induced crosslinking and an alkyne handle for "click" chemistry. nih.govresearchgate.net This alkyne allows for the attachment of fluorophores or biotin (B1667282) tags, facilitating detection and affinity purification of the labeled proteins. nih.govnih.govresearchgate.net The synthesis of such probes requires multi-step chemical processes to introduce these functionalities while preserving the core structure and biological activity of the parent molecule. lstmed.ac.uk

To confirm that the observed binding was consistent across the apoptolidin family, photoaffinity probes for Apoptolidin H (Apop H-PA) and Ammocidin A (Ammo A-PA) were also synthesized and shown to retain cytotoxicity similar to the parent compounds. nih.gov

Table 1: this compound Photoaffinity Probes

| Probe Name | Parent Compound | Key Modifications | Purpose |

| Apop A-PA | Apoptolidin A | Diazirine and alkyne at C9 2-deoxyglucose | In situ photocrosslinking and subsequent ligation |

| Apop H-PA | Apoptolidin H | Similar modifications to Apop A-PA | Confirm similar adduction specificity across the family |

| Ammo A-PA | Ammocidin A | Similar modifications to Apop A-PA | Confirm similar adduction specificity across the family |

Following the treatment of cells with a photoaffinity probe like Apop A-PA and UV irradiation, the covalently bound protein targets are identified using advanced proteomic techniques. nih.gov Tandem Mass Tag (TMT) multiplexed quantitative proteomics is a powerful method employed for this purpose. aragen.comfrontiersin.orgthermofisher.com This technique allows for the simultaneous identification and quantification of proteins from multiple samples, such as a probe-treated sample, a competition control (probe plus an excess of the parent compound), and a vehicle control. nih.govresearchgate.net

In studies with this compound, MV-4-11 leukemia cells were treated with Apop A-PA with and without a competing excess of Apoptolidin A. nih.gov After photocrosslinking, cell lysis, and attachment of a reporter tag, the labeled proteins were enriched using streptavidin resin. nih.govresearchgate.net The enriched proteins were then digested into peptides, labeled with TMT reagents, and analyzed by mass spectrometry. nih.govaragen.com

The quantitative proteomics data revealed that the β subunit of ATP synthase (ATP5B) was the most significantly enriched protein in the probe-treated sample compared to the competition control. nih.govresearchgate.net This finding was further validated by immunoblotting, which showed specific enrichment of ATP5B. nih.gov This robust methodology provided strong evidence that the F1 subcomplex of mitochondrial ATP synthase is the direct molecular target of Apoptolidin A. nih.govresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Binding Mode Analysis

Cryo-electron microscopy (Cryo-EM) has been pivotal in visualizing the high-resolution structure of this compound in complex with its target, ATP synthase. technologynetworks.comelifesciences.org This technique allows for the determination of macromolecular structures in their near-native state, providing unprecedented insights into the binding interface. technologynetworks.com

Cryo-EM analysis of Saccharomyces cerevisiae ATP synthase bound to Apoptolidin A and Ammocidin A yielded 3D maps at resolutions of 3.4 Å and 3.1 Å, respectively. nih.gov These high-resolution structures allowed for the construction of detailed atomic models of the complexes. nih.gov The density maps clearly showed the inhibitor bound within the catalytic F1 region of ATP synthase. nih.gov

The structural data revealed a novel, shared mode of inhibition for the apoptolidin family macrolides. nih.govresearchgate.net It also confirmed that the placement of photoaffinity probes at the C2' position of the C9 deoxysugar of apoptolidin is unlikely to interfere with drug binding, thus supporting the reliability of the photoaffinity labeling experiments. nih.gov

Deep Mutational Scanning

Deep mutational scanning is a high-throughput method used to systematically assess the functional consequences of mutations in a protein. researchgate.netnih.gov This technique was employed to further validate ATP synthase as the target of this compound and to identify specific amino acid residues critical for its binding and activity. nih.gov

A pooled screen of all possible missense mutations was conducted in the binding site of ATP synthase, which was identified from the cryo-EM structures. nih.gov The screen involved creating a library of 420 point mutants across 21 residues in the α, β, and γ subunits of ATP synthase that are within 4.5 Å of apoptolidin or ammocidin. nih.gov

The results of the deep mutational scanning revealed mutational hotspots that conferred resistance to both apoptolidin and ammocidin. nih.gov Specifically, mutations at ATP5B-I390 and ATP5C-L77 were found to provide varying degrees of resistance. nih.gov The introduction of positively charged residues, such as arginine, at these positions was shown to disrupt the hydrophobic interactions necessary for binding and confer complete resistance to Apoptolidin A. nih.gov These findings were confirmed by expressing the mutations individually and through CRISPR/Cas9 genome editing. nih.govresearchgate.net This powerful genetic evidence solidified the mechanistic role of ATP synthase in the cytotoxic effects of apoptolidin. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide valuable theoretical insights that complement experimental data, helping to rationalize observed biological activities and predict molecular interactions. researchgate.netmdpi.comresearchgate.netanu.edu.au

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand to its receptor. mdpi.complos.orgfrontiersin.org In the context of this compound, molecular docking was performed using AutoDock Vina to assess the binding of apoptolidin and ammocidin to ATP synthase. nih.gov The docking results helped to identify the most likely binding conformation, which was consistent with the experimental density from the cryo-EM data. nih.gov The calculated free energies of binding for ammocidin and apoptolidin were -11.7 kcal/mol and -11.8 kcal/mol, respectively, for the most favorable conformation. nih.gov

Molecular dynamics simulations can further refine the docked complexes and provide insights into the dynamic behavior and stability of the ligand-protein interaction over time. plos.orgresearchgate.net Modeling of resistance mutations identified through deep mutational scanning, such as L83R and I387R, suggested that the introduction of charged residues likely alters the electrostatics of the binding site and disrupts the critical hydrophobic interactions required for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. uclouvain.betaylorfrancis.com While extensive QSAR studies focusing specifically on this compound are not widely documented in publicly available literature, the principles of QSAR have been applied to the broader apoptolidin family to understand how structural modifications influence their potent and selective anticancer effects.

The primary goal of QSAR studies on apoptolidins is to identify the key structural features—or molecular descriptors—that govern their ability to induce apoptosis, particularly in cancer cells. These studies often involve the synthesis of various analogues and derivatives of the natural products, followed by rigorous testing of their biological activities. nih.gov The resulting data is then used to build mathematical models that can predict the activity of new, untested compounds.

Key structural aspects of the apoptolidin scaffold that are typically investigated in such studies include:

The Disaccharide Moiety: The sugar units attached to the macrolactone are known to be crucial for activity. Alterations to these sugars, or their complete removal, can provide valuable insights into their role in molecular recognition and cell permeability.

The Side Chain: The nature of the side chain at C-21 also plays a role in modulating the biological profile of apoptolidins.

By systematically altering these and other parts of the molecule and correlating these changes with biological data, researchers can construct a QSAR model. This model can then guide the rational design of new apoptolidin analogues with improved potency, selectivity, and pharmacokinetic properties. Although specific QSAR models for this compound are not detailed, the general approach provides a powerful tool for optimizing the therapeutic potential of this class of compounds.

Advanced Spectroscopic Techniques for Structural Characterization of Metabolites and Analogues (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For complex molecules like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed:

¹H NMR (Proton NMR): Provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift, integration, and coupling patterns of the signals are used to identify different types of protons and their neighboring atoms.

¹³C NMR (Carbon NMR): Reveals the chemical environment of each carbon atom. This is crucial for determining the carbon skeleton of the molecule.

2D NMR Techniques: These experiments are essential for assembling the complete structure by establishing correlations between different nuclei. Key 2D NMR experiments used in the characterization of apoptolidins include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is particularly useful for identifying the individual sugar units in the disaccharide moiety.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and the three-dimensional conformation of the molecule.

The comprehensive analysis of these NMR data allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete structure of this compound and its analogues. acs.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its chemical structure by analyzing the fragmentation patterns of the molecule. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a new compound. researchgate.net

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and then fragmented. nih.gov The resulting fragment ions provide valuable information about the different structural components of the molecule. For example, the fragmentation of the glycosidic bonds can confirm the identity and sequence of the sugar units in the disaccharide moiety. nih.gov

The combination of NMR and MS data provides a powerful and comprehensive approach to the structural characterization of this compound and its analogues, ensuring the accurate determination of their complex chemical structures. nih.govacs.org

Future Directions in Apoptolidin B Research

Development of Novel Analogues with Enhanced Potency and Selectivity

The quest to develop novel analogues of apoptolidin (B62325) with improved potency and selectivity is a significant area of ongoing research. Apoptolidin A has demonstrated remarkable selectivity in killing cancer cells transformed with certain oncogenes, while leaving their normal counterparts relatively unharmed. researchgate.netresearchgate.net This inherent selectivity makes the apoptolidin scaffold an attractive starting point for the development of new anticancer agents. nih.gov

Researchers are exploring various strategies to create these improved analogues. These approaches include semi-synthesis, starting from the natural product, and total synthesis, which allows for more extensive structural modifications. researchgate.net Additionally, insights into the structure-activity relationships (SAR) of the apoptolidin family are guiding the design of new derivatives. nih.gov For instance, early studies indicated that modifications to the C9 2-deoxyglucose moiety were well-tolerated, retaining nanomolar cytotoxicity. nih.gov This has opened avenues for attaching probes and other functionalities to this position to study the molecule's mechanism of action and potentially enhance its therapeutic properties. nih.gov

One of the key goals is to create analogues that are more stable under physiological conditions than the parent compound. google.com While apoptolidin exhibits potent and selective activity, its instability can limit its therapeutic potential. google.com Derivatives lacking the oleandrose (B1235672) and olivomycose sugars have been synthesized and shown to be more stable, although with some reduction in antitumor effect. google.com

The discovery of new, naturally occurring members of the apoptolidin family, such as apoptolidins B and C, which show comparable or even better antiproliferative activity than apoptolidin A in certain cancer cell lines, further fuels the search for superior analogues. researchgate.netnih.gov These natural variations provide valuable clues for synthetic chemists to design and create novel compounds with enhanced therapeutic profiles.

Further Elucidation of Nuances in Mechanism of Action

While it is now established that apoptolidin targets the F1 subcomplex of mitochondrial ATP synthase, there are still finer points of its mechanism of action that require further investigation. nih.govfocusbiomolecules.com Early hypotheses suggested that apoptolidin, like oligomycin (B223565), bound to the Fo region of ATP synthase, but this was questioned due to discrepancies between in vitro and ex vivo activity and different effects on cell signaling. nih.gov Recent studies using photoaffinity probes and cryo-electron microscopy (cryo-EM) have definitively identified the binding site on the F1 subcomplex, revealing a novel mode of inhibition. nih.gov

However, the precise molecular interactions at this novel binding site and how they translate into the selective cytotoxicity observed in cancer cells are not fully understood. Deep mutational scanning has been employed to identify residues at the binding interface that, when mutated, confer resistance to apoptolidin, confirming the mechanistic role of ATP synthase in its cytotoxicity. nih.gov This technique provides a powerful tool to further probe the specific interactions between apoptolidin and its target.

Moreover, the observation that potent inhibition of F0F1-ATPase is not always sufficient for the antiproliferative activity of some analogues suggests the possibility of a secondary biological target or a more complex mode of action. researchgate.net The activation of the AMPK pathway has also been implicated in apoptolidin's mechanism, adding another layer of complexity to be explored. nih.govmdpi.com Future research will likely focus on dissecting these intricate signaling pathways and identifying any additional cellular factors that contribute to apoptolidin's selective effects.

Exploration of Potential Combinatorial Therapeutic Strategies

The unique mechanism of action of apoptolidin B and its analogues makes them promising candidates for combination therapies. By targeting oxidative phosphorylation (OXPHOS), a key metabolic pathway in certain cancers, apoptolidin could be used in conjunction with other drugs that target different cellular processes to achieve synergistic effects and overcome drug resistance.

For instance, there is evidence that inhibitors of OXPHOS can be combined synergistically with venetoclax, a BCL-2 inhibitor, to enhance its efficacy. nih.gov This suggests a potential therapeutic strategy for combining apoptolidin family glycomacrolides with venetoclax. nih.gov The rationale behind this approach is that many cancer cells exhibit metabolic plasticity and can switch between glycolysis and OXPHOS to survive. By simultaneously targeting both pathways with a combination of drugs, it may be possible to more effectively eliminate cancer cells.

Furthermore, the development of anticancer peptides (ACPs) and their use in combination with traditional therapies is another emerging area. mdpi.com While not directly studied with this compound, the principle of combining agents with different mechanisms to enhance efficacy is broadly applicable. mdpi.com Future studies are warranted to investigate the complex metabolic rewiring of cancer cells in response to combinatorial therapies involving apoptolidin analogues. researchgate.netresearchgate.net This could involve combining them with drugs that target other metabolic pathways, such as glutaminolysis, or with therapies that modulate the immune system or hormone signaling. mdpi.com

Bioengineering for Diversified Apoptolidin Production

The production of apoptolidin and its analogues through traditional chemical synthesis can be complex and challenging. acs.org Bioengineering offers a promising alternative for producing these intricate molecules in a more efficient and sustainable manner. By harnessing the power of microbial biosynthesis, it may be possible to generate a diverse range of apoptolidin analogues.